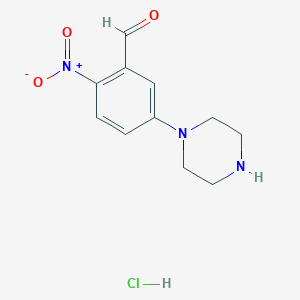
2-Nitro-5-piperazinylbenzaldehyde hydrochloride
Cat. No. B8348283
M. Wt: 271.70 g/mol
InChI Key: LFORZJWYWBWUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415572
Procedure details


2-Nitro-5-chlorobenzaldehyde diethyl acetal (138 g) was dissolved in 750 ml of dimethylformamide (DMF) and to the solution was added 250 g of anhydrous piperazine and stirred at 80° C. for 4 hours. After removing excessive piperazine and DMF by evaporation under reduced pressure, and a dilute aqueous sodium hydroxide solution was added to the residue to dissolve. Then, the solution was extracted with methylene chloride. The methylene chloride layer was washed with water and dried over sodium sulfate followed by removal of the solvent by distillation. To the residue was added 850 ml of isopropyl alcohol to dissolve, and to the solution was added 65 ml of concentrated hydrochoric acid and heated under reflux for 1 hour. After cooling, the crystals which precipitated were collected by filtration to give 93 g of 2-nitro-5-piperazinylbenzaldehyde hydrochloride, m.p. 195°-201° C.
Name
2-Nitro-5-chlorobenzaldehyde diethyl acetal
Quantity
138 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4]([O:15]CC)[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])C.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>CN(C)C=O>[ClH:11].[N+:12]([C:6]1[CH:7]=[CH:8][C:9]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[CH:10][C:5]=1[CH:4]=[O:15])([O-:14])=[O:13] |f:3.4|
|
Inputs


Step One
|
Name
|
2-Nitro-5-chlorobenzaldehyde diethyl acetal
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OCC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 80° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing excessive piperazine and DMF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a dilute aqueous sodium hydroxide solution was added to the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the solution was extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of the solvent by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 850 ml of isopropyl alcohol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the solution was added 65 ml of concentrated hydrochoric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C=O)C=C(C=C1)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
